(E/Z)-IT-603
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Overview
Description
(E/Z)-IT-603 is a compound that exhibits E/Z isomerism, a type of stereoisomerism where the same groups are arranged differently around a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-IT-603 typically involves the use of specific reagents and conditions to control the stereochemistry of the product. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemistry of the product can be influenced by the choice of reagents and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination methods such as the Horner-Wadsworth-Emmons reaction. These methods are chosen for their efficiency and ability to produce the desired isomer in high yield .
Chemical Reactions Analysis
Types of Reactions
(E/Z)-IT-603 can undergo various types of chemical reactions, including:
Oxidation: Conversion to epoxides or other oxidized products.
Reduction: Hydrogenation to form saturated compounds.
Substitution: Halogenation or other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction typically produces alkanes .
Scientific Research Applications
(E/Z)-IT-603 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereoisomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a chemical intermediate
Mechanism of Action
The mechanism of action of (E/Z)-IT-603 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to certain receptors or enzymes, influencing their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E/Z)-stilbene: Another compound exhibiting E/Z isomerism, used in similar research contexts.
(E/Z)-butene: A simpler alkene with E/Z isomerism, often used as a reference compound in studies.
Uniqueness
(E/Z)-IT-603 is unique due to its specific structural features and the resulting stereochemical properties. These properties make it particularly useful in studies of stereoisomerism and its effects on chemical reactivity and biological activity .
Properties
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLYAEDUIKQBOT-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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